molecular formula C16H23BrN2O3 B1398058 tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1010114-48-3

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No. B1398058
M. Wt: 371.27 g/mol
InChI Key: LZVROYQTBUNAMM-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23BrN2O3 . It has an average mass of 371.269 Da and a monoisotopic mass of 370.089203 Da .


Synthesis Analysis

The compound was synthesized and characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . Its single crystal was evaluated using X-ray diffraction (XRD) .


Molecular Structure Analysis

The molecular structure of the compound was optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was compared with the crystal structure determined using single-crystal X-ray diffraction (XRD), and the results were consistent .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate” are not mentioned in the available resources, the compound was synthesized as part of the study .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 424.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.9±3.0 kJ/mol and a flash point of 210.8±23.2 °C . The compound has a molar refractivity of 88.2±0.3 cm3 .

Scientific Research Applications

Synthesis and Intermediate Applications

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. It has been synthesized through a series of reactions, starting from commercially available piperidin-4-ylmethanol. The total yield of the four steps was up to 71.4%, making it a viable candidate for developing potent anticancer drugs (Zhang et al., 2018).

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate This compound is significant as an intermediate in synthesizing biologically active compounds like crizotinib. The synthesis involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, and the total yield of the synthesis process is reported to be 49.9% (Kong et al., 2016).

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate This compound is a key intermediate of Vandetanib, synthesized through steps including acylation, sulfonation, and substitution. The total yield of the synthesis process was 20.2%, and the structures and synthetic route were confirmed by MS and 1HNMR (Wang et al., 2015).

Chemical Properties and Reactions

tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate The reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of the title compound, which has a 1-methyl-1H-pyrazol-5-yl substituent. The plane of the pyrazole ring forms a dihedral angle with the piperidine ring, indicating specific spatial orientations in the molecule structure (Richter et al., 2009).

properties

IUPAC Name

tert-butyl 4-[(5-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-14-5-4-13(17)10-18-14/h4-5,10,12H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVROYQTBUNAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

A solution of N-Boc-4-piperidinemethanol (1.0 g, 4.50 mmol) in DMSO (2 mL) was added dropwise to a suspension of NaH (60% dispersion in mineral oil, 0.27 g, 6.76 mmol) in DMSO (4 mL). The mixture was stirred at ambient temperature for 1 h, then 30 minutes at 50° C. The mixture was allowed to cool to ambient temperature, and a solution of 2,5-dibromopyridine (1.12 g, 4.73 mmol) in DMSO (4 mL) was added dropwise, and the reaction mixture was stirred at ambient temperature overnight, poured in water, then extracted with EtOAc. The organic extract was washed with water and brine, dried over Na2SO4, filtered, and the filtrate was concentrated to give the crude product as an amber oil. The crude product was purified by chromatography on a silica gel column eluted with 1:8 EtOAc/hexane to give 1.40 g (84%) of 1,1-dimethylethyl 4-{[(5-bromo-2-pyridinyl)oxy]methyl}-1-piperidinecarboxylate as a white solid after standing. 1H NMR (400 MHz, CDCl3): δ 8.16 (d, 1H, J=2.2 Hz), 7.64 (dd, 1H, Ja=8.7 Hz, Jb=2.3 Hz), 6.64 (d, 1H, J=8.8 Hz), 7.04 (d, 2H, J=8.8 Hz), 4.20-4.10 (m, 4H), 2.80-2.65 (m, 2H), 2.00-1.85 (m, 1H), 1.85-1.70 (m, 2H), 1.45 (s, 9H), 1.30-1.20 (m, 2H); LRMS (ESI), m/z 371/373 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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